3-Hydroxyaspartic acid
Overview
Description
3-Hydroxyaspartic acid, also known as beta-hydroxyaspartic acid, is a derivative of aspartic acid which has been hydroxylated at position-3 . It is found both in the free form and as peptide constituents in various microorganisms and fungi . The molecular formula of 3-Hydroxyaspartic acid is C4H7NO5 .
Synthesis Analysis
The synthesis of 3-Hydroxyaspartic acid involves an asymmetric synthetic route to a strategically protected 3-hydroxyaspartic acid derivative in enantiopure form . The key steps in the synthesis involve Sharpless asymmetric aminohydroxylation of commercially available trans-ethyl cinnamate .Molecular Structure Analysis
3-Hydroxyaspartic acid contains two chiral centers, similar to proteinogenic isoleucine and threonine . As such, it can exist in 4 stereoisomers . The molecular weight of 3-Hydroxyaspartic acid is 149.102 Da .Chemical Reactions Analysis
The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes . Hydroxylase conspicuously increases the variety of amino acid derivatives .Physical And Chemical Properties Analysis
The molecular formula of 3-Hydroxyaspartic acid is C4H7NO5 . The average mass is 149.102 Da and the monoisotopic mass is 149.032425 Da .Scientific Research Applications
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Synthesis of Drugs and Antibiotics
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Asymmetric Synthesis
- Field : Organic Chemistry
- Application Summary : 3-Hydroxyaspartic acid and its derivatives are found both in the free form and as peptide constituents in various microorganisms and fungi . Considering the biological importance of this amino acid and its potential utility as a multifunctional building block in organic syntheses, a short-step, asymmetric synthetic route to a strategically protected 3-hydroxyaspartic acid derivative in enantiopure form has been developed .
- Methods of Application : The key steps in the synthesis involve Sharpless asymmetric aminohydroxylation of commercially available trans-ethyl cinnamate, and utilization of the phenyl group as a masked carboxylic acid synthon towards construction of the complete structural framework of the title compound .
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EGF-like Domains
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Siderophore Ornibactin
Safety And Hazards
When handling 3-Hydroxyaspartic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is linked to the catalysis of various biological enzymes . For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .
properties
IUPAC Name |
2-amino-3-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875575 | |
Record name | 3-hydroxy-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyaspartic acid | |
CAS RN |
71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |
Record name | 3-Hydroxyaspartic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |
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Record name | beta-Hydroxy-DL-aspartic acid | |
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Record name | NSC158205 | |
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Record name | 3-hydroxy-aspartic acid | |
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Record name | 3-hydroxy-DL-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |
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Record name | Threo-3-hydroxy-DL-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |
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Record name | Erythro-3-hydroxy-DL-aspartic acid | |
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Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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